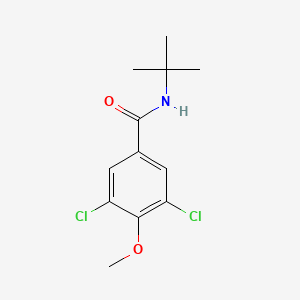
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide, also known as BML-210, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CK2, which is involved in various cellular processes. It has also been found to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized using various methods. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide. One direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it can be optimized for therapeutic use. Additionally, further studies can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. It can be synthesized using various methods and has been found to inhibit the activity of CK2, induce apoptosis in cancer cells, and have anti-inflammatory effects. While it has several advantages for laboratory experiments, such as low toxicity, it also has limitations, such as low solubility in water. Further research can be conducted to explore its potential in the treatment of other diseases and to optimize its synthesis method.
Métodos De Síntesis
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has shown potential in scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Propiedades
IUPAC Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)7-5-8(13)10(17-4)9(14)6-7/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKTQVQGASEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

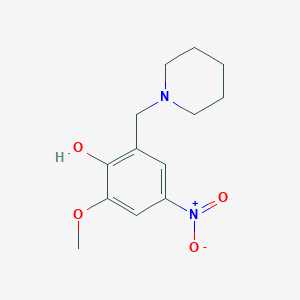
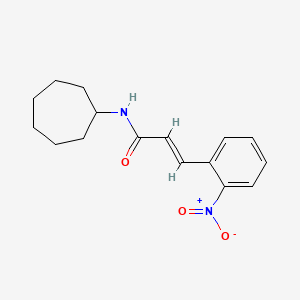
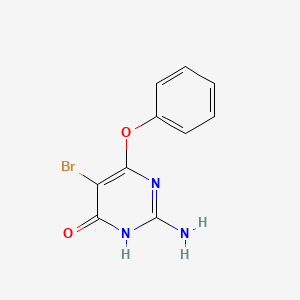
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
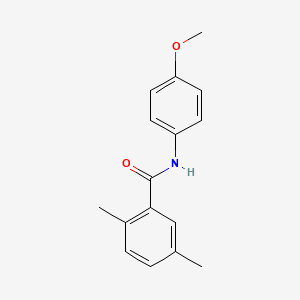
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)
